- Pyranones, pyridinones and troplones and related compounds, their preparation, compositions and methods for inhibiting influenza RNA polymerase PA endonuclease, World Intellectual Property Organization, , ,
Cas no 944269-40-3 (Ethyl 5-hydroxy-2-methyl-4-oxo-4H-pyran-3-carboxylate)

944269-40-3 structure
Produktname:Ethyl 5-hydroxy-2-methyl-4-oxo-4H-pyran-3-carboxylate
CAS-Nr.:944269-40-3
MF:C9H10O5
MW:198.172703266144
CID:4720937
Ethyl 5-hydroxy-2-methyl-4-oxo-4H-pyran-3-carboxylate Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- Ethyl 5-hydroxy-2-methyl-4-oxo-4H-pyran-3-carboxylate
- Ethyl 5-hydroxy-2-methyl-4-oxo-4H-pyran-3-carboxylate (ACI)
-
- Inchi: 1S/C9H10O5/c1-3-13-9(12)7-5(2)14-4-6(10)8(7)11/h4,10H,3H2,1-2H3
- InChI-Schlüssel: KDRPRNSKSMOEBC-UHFFFAOYSA-N
- Lächelt: O=C(C1=C(C)OC=C(O)C1=O)OCC
Berechnete Eigenschaften
- Anzahl der Spender von Wasserstoffbindungen: 1
- Anzahl der Akzeptoren für Wasserstoffbindungen: 5
- Schwere Atomanzahl: 14
- Anzahl drehbarer Bindungen: 3
- Komplexität: 337
- Topologische Polaroberfläche: 72.8
Ethyl 5-hydroxy-2-methyl-4-oxo-4H-pyran-3-carboxylate Sicherheitsinformationen
- Lagerzustand:(BD445069)
Ethyl 5-hydroxy-2-methyl-4-oxo-4H-pyran-3-carboxylate Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
Alichem | A119002244-1g |
Ethyl 5-hydroxy-2-methyl-4-oxo-4H-pyran-3-carboxylate |
944269-40-3 | 97% | 1g |
$1034.80 | 2023-08-31 | |
CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FC11191-5g |
ethyl 5-hydroxy-2-methyl-4-oxo-4H-pyran-3-carboxylate |
944269-40-3 | 95% | 5g |
$1650 | 2023-09-07 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1750042-1g |
Ethyl 5-hydroxy-2-methyl-4-oxo-4h-pyran-3-carboxylate |
944269-40-3 | 98% | 1g |
¥8074.00 | 2024-04-24 | |
Ambeed | A886622-1g |
Ethyl 5-hydroxy-2-methyl-4-oxo-4H-pyran-3-carboxylate |
944269-40-3 | 97% | 1g |
$769.0 | 2024-04-16 | |
Chemenu | CM530480-1g |
Ethyl 5-hydroxy-2-methyl-4-oxo-4H-pyran-3-carboxylate |
944269-40-3 | 97% | 1g |
$923 | 2024-07-19 | |
Crysdot LLC | CD11007175-1g |
Ethyl 5-hydroxy-2-methyl-4-oxo-4H-pyran-3-carboxylate |
944269-40-3 | 97% | 1g |
$327 | 2024-07-19 | |
Crysdot LLC | CD11007175-5g |
Ethyl 5-hydroxy-2-methyl-4-oxo-4H-pyran-3-carboxylate |
944269-40-3 | 97% | 5g |
$982 | 2024-07-19 |
Ethyl 5-hydroxy-2-methyl-4-oxo-4H-pyran-3-carboxylate Herstellungsverfahren
Synthetic Routes 1
Reaktionsbedingungen
1.1 Reagents: Formic acid Solvents: Ethanol , Water ; 2 - 3 h, rt → reflux
Referenz
Synthetic Routes 2
Reaktionsbedingungen
1.1 Reagents: Formic acid Solvents: Ethanol , Water ; 2 - 3 h, rt → reflux
Referenz
- Fragment-Based Identification of Influenza Endonuclease InhibitorsJournal of Medicinal Chemistry, 2016, 59(13), 6444-6454,
Synthetic Routes 3
Reaktionsbedingungen
1.1 Reagents: Formic acid Solvents: Ethanol , Water ; 2 - 3 h, rt → reflux
Referenz
- Preparation of pyran, pyridine and other derivatives and compositions with them for inhibiting influenza RNA polymerase PA subunit endonuclease, United States, , ,
Synthetic Routes 4
Reaktionsbedingungen
1.1 Reagents: Formic acid Solvents: Tetrahydrofuran , Water ; 2 h, reflux
Referenz
- Efficient Synthesis of 5-Amido-3-hydroxy-4-pyrones as Inhibitors of Matrix MetalloproteinasesOrganic Letters, 2007, 9(13), 2517-2520,
Synthetic Routes 5
Reaktionsbedingungen
1.1 Reagents: Formic acid Solvents: Water ; reflux
Referenz
- Synthesis of hydroxypyrone- and hydroxythiopyrone-based matrix metalloproteinase inhibitors: Developing a structure-activity relationshipBioorganic & Medicinal Chemistry Letters, 2009, 19(7), 1970-1976,
Ethyl 5-hydroxy-2-methyl-4-oxo-4H-pyran-3-carboxylate Raw materials
- 1,1-Dimethylethyl 3,3-diethoxy-3,4-dihydro-6-methyl-4-oxo-2H-pyran-5-carboxylate
- 2H-Pyran-5-carboxylic acid, 3,3-diethoxy-3,4-dihydro-6-methyl-4-oxo-, ethyl ester
Ethyl 5-hydroxy-2-methyl-4-oxo-4H-pyran-3-carboxylate Preparation Products
Ethyl 5-hydroxy-2-methyl-4-oxo-4H-pyran-3-carboxylate Verwandte Literatur
-
C. Leroy,C. Bonhomme,L. Bonhomme-Coury,E. Letavernier,M. Daudon,V. Frochot,J. P. Haymann,S. Rouzière,I. T. Lucas,F. Babonneau,A. Abou-Hassan Lab Chip, 2016,16, 1157-1160
-
Carsten Glock,Helmar Görls,Matthias Westerhausen Chem. Commun., 2012,48, 7094-7096
-
4. Benzothiadiazole building units in solution-processable small molecules for organic photovoltaicsJia Du,Michael C. Biewer,Mihaela C. Stefan J. Mater. Chem. A, 2016,4, 15771-15787
-
Fabiano Barreto,Jéssica Melo,Louise Jank,Maria do Carmo Ruaro Peralba,Tânia Mara Pizzolato Anal. Methods, 2012,4, 2822-2830
944269-40-3 (Ethyl 5-hydroxy-2-methyl-4-oxo-4H-pyran-3-carboxylate) Verwandte Produkte
- 2640834-92-8(4-{6-[4-(6-methylpyrazin-2-yl)piperazin-1-yl]pyridazin-3-yl}morpholine)
- 1806729-69-0(3-Iodo-5-methoxy-4-(trifluoromethoxy)pyridine-2-carbonyl chloride)
- 2751608-20-3((3-Aminocyclobutyl)(imino)methyl-lambda6-sulfanone dihydrochloride)
- 2126179-28-8(Holmium (III) S-2-(4-isothiocyanatobenzyl)-1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid)
- 871224-68-9((S)-2-(Methylamino)-2-oxo-1-phenylethyl 4-methylbenzenesulfonate)
- 955649-44-2(N-2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-ylmethanesulfonamide)
- 1804044-93-6(Methyl 2-fluoro-6-methyl-3-nitrobenzoate)
- 1396762-41-6(1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)ethanamine hydrochloride)
- 2228652-03-5(3-(3-bromophenyl)propane-1-sulfonamide)
- 2229542-23-6(2-bromo-6-ethoxy-4-(1-hydroxycyclopropyl)methylphenol)
Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:944269-40-3)Ethyl 5-hydroxy-2-methyl-4-oxo-4H-pyran-3-carboxylate

Reinheit:99%
Menge:1g
Preis ($):692.0